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Compound of Interest

Compound Name:
2-Bromo-5-hydroxy-4-

methylbenzaldehyde

CAS No.: 57295-31-5

Cat. No.: B1611528

Get Quote

CAS Registry Number: 57295-31-5 Molecular Formula: C₈H₇BrO₂ Molecular Weight: 215.04

g/mol

Executive Summary & Strategic Analysis
This technical guide outlines a robust, scalable synthetic pathway for 2-Bromo-5-hydroxy-4-
methylbenzaldehyde, a critical pharmacophore often utilized in the development of anti-

inflammatory agents and CYP enzyme inhibitors.

The synthesis challenges lie in the specific regiochemistry required on the benzene ring: a

1,2,4,5-substitution pattern. Direct functionalization of common precursors often yields the

thermodynamic isomer (bromine ortho to the methyl group) rather than the required para

relationship to the methyl group (or ortho to the hydroxyl).

The Strategy: We utilize a Directed Electrophilic Aromatic Substitution (EAS) approach. The

pathway is designed to build the "3-hydroxy-4-methyl" core first, utilizing the cooperative
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directing effects of the aldehyde and methyl groups, followed by a highly regioselective

bromination controlled by the hydroxyl group's strong activation.

Retrosynthetic Analysis & Pathway Visualization
The retrosynthesis disconnects the C-Br bond, revealing 3-hydroxy-4-methylbenzaldehyde as

the pivotal intermediate. This precursor is synthesized from the commodity chemical 4-

methylbenzaldehyde via a nitration-reduction-diazotization sequence.

Pathway Diagram (Graphviz)
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Starting Material
4-Methylbenzaldehyde

(p-Tolualdehyde)

Intermediate 1
3-Nitro-4-methylbenzaldehyde

Nitration
(HNO3/H2SO4, 0°C)

Intermediate 2
3-Amino-4-methylbenzaldehyde

Reduction
(Fe/HCl or H2/Pd)

Key Precursor
3-Hydroxy-4-methylbenzaldehyde

Diazotization & Hydrolysis
(NaNO2, H2SO4, Δ)

TARGET
2-Bromo-5-hydroxy-4-methylbenzaldehyde

Regioselective Bromination
(Br2, AcOH, RT)

CRITICAL STEP:
OH directs Br to pos 6

(becomes pos 2 in target numbering)

Click to download full resolution via product page

Caption: Step-wise synthesis from p-tolualdehyde to the target, highlighting the critical

regioselective bromination step.
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Detailed Experimental Protocols
Stage 1: Synthesis of the Core Scaffold (3-Hydroxy-4-
methylbenzaldehyde)
If 3-hydroxy-4-methylbenzaldehyde (CAS 57295-30-4) is not commercially sourced, it must be

synthesized to ensure high purity.

Step 1.1: Regioselective Nitration
Rationale: The aldehyde (-CHO) is a meta-director, and the methyl (-CH3) is an ortho/para-

director. In 4-methylbenzaldehyde, position 3 is meta to CHO and ortho to CH3. These

directing effects reinforce each other, making position 3 the exclusive site for nitration.

Reagents: 4-Methylbenzaldehyde, Fuming HNO₃, Conc. H₂SO₄.[1][2]

Protocol:

Cool H₂SO₄ (50 mL) to 0°C. Slowly add 4-methylbenzaldehyde (12.0 g, 0.1 mol).

Dropwise add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄, maintaining temp < 5°C.

Stir for 1 hour. Pour onto crushed ice.

Filter the yellow precipitate (3-nitro-4-methylbenzaldehyde). Recrystallize from ethanol.

Expected Yield: 85-90%.

Step 1.2 & 1.3: Reduction and Hydroxylation (Sandmeyer
Variation)
Rationale: Converting the nitro group to a hydroxyl group is best achieved via the diazonium

salt. Direct nucleophilic substitution is not viable here.

Reagents: Fe powder, HCl, NaNO₂, H₂SO₄.

Protocol:
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Reduction: Suspend the nitro compound in water/ethanol. Add Fe powder (3 eq) and

catalytic HCl. Reflux until the nitro group is consumed (TLC check). Neutralize and extract

3-amino-4-methylbenzaldehyde.

Diazotization: Dissolve the amine in 10% H₂SO₄. Cool to 0-5°C. Add NaNO₂ (1.1 eq)

solution dropwise. Stir 20 min to form the diazonium salt.

Hydrolysis: Add the cold diazonium solution dropwise into boiling 10% H₂SO₄. The

nitrogen gas evolution indicates hydroxyl formation.

Cool and extract with Ethyl Acetate.[3]

Purification: Column chromatography (Hexane:EtOAc 4:1).

Key Intermediate Data: 3-Hydroxy-4-methylbenzaldehyde.[4][5] MP: 112-114°C.

Stage 2: Regioselective Bromination (The Critical Step)
This is the defining step of the synthesis. We must install the bromine at position 6 (relative to

the original numbering), which corresponds to position 2 in the final IUPAC name.

Mechanistic Insight:

Substrate: 3-Hydroxy-4-methylbenzaldehyde.[4][5]

Directing Groups:

-OH (Position 3): Strong activator, directs ortho (Pos 2, 4) and para (Pos 6). Position 4 is

blocked by Methyl.

-CHO (Position 1): Strong deactivator, directs meta.

Competition: Bromination could occur at Position 2 (crowded between OH and CHO) or

Position 6 (less crowded).

Outcome: The steric hindrance at Position 2 is significant. The major product is bromination

at Position 6.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.chemicalbook.com/synthesis/2-bromo-5-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3326703.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB3326703_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3326703.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB3326703_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Renumbering: The resulting molecule (6-bromo-3-hydroxy-4-methylbenzaldehyde) is

chemically equivalent to 2-bromo-5-hydroxy-4-methylbenzaldehyde when re-numbered

according to IUPAC priority rules (Aldehyde C1, Br C2).

Protocol
Setup: Equip a 250 mL 3-neck flask with a dropping funnel, thermometer, and gas scrubber

(for HBr evolution).

Dissolution: Dissolve 3-hydroxy-4-methylbenzaldehyde (13.6 g, 100 mmol) in Glacial Acetic

Acid (100 mL). Add Sodium Acetate (120 mmol) to buffer the solution and prevent acid-

catalyzed degradation of the aldehyde.

Bromination: Dissolve Bromine (Br₂, 16.0 g, 100 mmol) in Acetic Acid (20 mL). Add this

solution dropwise over 45 minutes at Room Temperature (20-25°C).

Note: Do not heat. Higher temperatures promote dibromination.

Quenching: Stir for 2 hours. Pour the mixture into 500 mL ice water containing 1% Sodium

Bisulfite (to quench excess Br₂).

Isolation: A solid precipitate should form. Filter the solid.[1][3][5][6][7] If oil forms, extract with

DCM, dry over MgSO₄, and evaporate.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 10-

20% EtOAc in Hexanes).

Key Data & Specifications
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Parameter Specification Note

Appearance
Off-white to pale yellow

crystalline solid
Darkens upon light exposure

Melting Point 108 - 110 °C Sharp range indicates purity

Yield (Step 2) 75 - 82% Optimized conditions

¹H NMR (CDCl₃)

δ 10.2 (s, 1H, CHO), 7.65 (s,

1H, Ar-H3), 7.05 (s, 1H, Ar-

H6), 5.4 (s, 1H, OH), 2.3 (s,

3H, CH3)

Diagnostic singlets for

aromatic protons confirm para

arrangement of H's
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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